molecular formula C15H12O3 B1594196 Methyl 4-benzoylbenzoate CAS No. 6158-54-9

Methyl 4-benzoylbenzoate

Cat. No.: B1594196
CAS No.: 6158-54-9
M. Wt: 240.25 g/mol
InChI Key: UPXFXAMIFNGJLD-UHFFFAOYSA-N
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Description

Methyl 4-benzoylbenzoate is an organic compound with the molecular formula C15H12O3. It is a methyl ester of 4-benzoylbenzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its benzoyl group attached to the benzene ring, which is further esterified with a methyl group.

Scientific Research Applications

Methyl 4-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions, particularly for the polymerization of methyl methacrylate and other polymers.

    Biology: The compound has shown promising bioactivity, including anti-tumor, anti-inflammatory, and anti-viral activities. It inhibits cell proliferation and promotes apoptosis in cancer cells.

    Industry: It is used in UV-curable inks, coatings, and adhesives, especially in food packaging systems where UV-photoinitiators catalyze polymerization.

Safety and Hazards

Methyl 4-benzoylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life . Personal protective equipment/face protection is recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-benzoylbenzoate can be synthesized through the esterification of 4-benzoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

    Oxidation: 4-benzoylbenzoic acid.

    Reduction: 4-benzoylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

    Methyl benzoate: An ester with a similar structure but lacks the benzoyl group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Benzyl benzoate: Contains a benzyl group instead of a methyl group.

Uniqueness: Methyl 4-benzoylbenzoate is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a photoinitiator and in biological applications where its bioactivity is leveraged.

Properties

IUPAC Name

methyl 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFXAMIFNGJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325247
Record name Methyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6158-54-9
Record name Methyl p-benzoyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirring solution of MeOH, 4-benzoylbenzoic acid and thionyl chloride was refluxed for 7 h under a nitrogen atmosphere. The reaction was cooled to RT and a white solid precipitated. The mixture was refrigerated overnight then filtered, rinsed with ice chilled MeOH and air-dried to yield 6.10 g (64%) of the title compound 19 as a white solid. 1H NMR (400 MHz, DMSO-d6): δ8.09 (d, J=8.2 Hz, 2H), 7.85 (d, J=8.1 Hz, 2H), 7.54-7.74 (m, 5H), 3.88 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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